2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzyloxy group is then introduced through an etherification reaction using benzyl chloride and a base such as sodium hydride . The thiadiazole moiety is synthesized separately through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization . Finally, the two moieties are coupled through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Chemical Reactions Analysis
2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with various molecular targets and pathways. The indole moiety binds to multiple receptors, including serotonin receptors, and modulates their activity . The thiadiazole moiety interacts with enzymes involved in oxidative stress and inflammation, leading to the inhibition of these pathways . The compound’s overall effect is a combination of its anti-inflammatory, antiviral, and anticancer activities .
Comparison with Similar Compounds
2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can be compared with other similar compounds, such as:
2-[5-(benzyloxy)-1H-indol-3-yl]ethan-1-amine: This compound has a similar indole core but lacks the thiadiazole moiety, resulting in different biological activities.
2-[5-(benzyloxy)-1H-indol-2-yl]methanol: This compound has a hydroxyl group instead of the acetamide group, leading to different chemical reactivity and biological properties.
N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide: This compound has a similar structure but with an ethyl linker instead of the thiadiazole moiety, resulting in different biological activities.
The uniqueness of this compound lies in its combination of the indole and thiadiazole moieties, which confer a unique set of biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H18N4O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H18N4O2S/c1-14-22-23-20(27-14)21-19(25)12-24-10-9-16-11-17(7-8-18(16)24)26-13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,21,23,25) |
InChI Key |
HNGADJITINQQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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